molecular formula C7H14O2 B2532007 (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol CAS No. 1909288-29-4

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol

Cat. No. B2532007
CAS RN: 1909288-29-4
M. Wt: 130.187
InChI Key: KPEQWKNUQXHLHA-NTSWFWBYSA-N
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Description

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, also known as MDCB, is a cyclic alcohol compound. It has been studied for its potential applications in the field of medicine and drug development.

Scientific Research Applications

Organic Synthesis Applications

Research on silacyclobutanes, including compounds with similar structures to (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, highlights their utility in novel [σ+π] cycloaddition reactions catalyzed by palladium complexes. These reactions facilitate the synthesis of silacyclohexene derivatives, illustrating the compound's role in creating structurally complex molecules with potential applications in material science and drug development (SakuraiHideki & ImaiTakafumi, 1975).

Photochemistry and Photobiology

The study of photochemical reactions in compounds structurally related to this compound has provided insights into the mechanisms of DNA damage and repair. For example, cyclobutane pyrimidine dimers are a major form of DNA photoproduct induced by UV radiation, and the understanding of these processes is crucial for developing strategies to mitigate UV-induced genetic damage. Photolyases, enzymes that repair DNA by breaking the cyclobutane ring of the dimer using visible light, are of particular interest. Research in this area could lead to advances in biotechnology and healthcare by improving our ability to prevent and repair UV-induced DNA damage (A. Sancar, 1994).

DNA Repair Mechanisms

Further investigation into the ultrafast photoreaction of thymine dimerization in DNA has utilized compounds with similar reactivity to this compound. These studies have revealed that the formation of cyclobutane dimers occurs approximately 1 picosecond after UV excitation, indicating an almost barrierless reaction for properly oriented bases. This research provides valuable insights into the efficiency and mechanisms of DNA repair processes, potentially informing the development of novel therapeutic strategies to address UV-induced mutations (W. Schreier et al., 2007).

properties

IUPAC Name

(1S,3R)-3-methoxy-2,2-dimethylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEQWKNUQXHLHA-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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